molecular formula C6H5N2NaO2 B2424687 Sodium 5-methylpyridazine-3-carboxylate CAS No. 1955557-83-1

Sodium 5-methylpyridazine-3-carboxylate

Cat. No.: B2424687
CAS No.: 1955557-83-1
M. Wt: 160.108
InChI Key: RINNLLXQIGULSS-UHFFFAOYSA-M
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Description

Sodium 5-methylpyridazine-3-carboxylate is a chemical compound with the molecular formula C6H6N2O2Na. It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methylpyridazine-3-carboxylate typically involves the reaction of 5-methylpyridazine-3-carboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by the sodium base, forming the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methylpyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while reduction can produce various reduced pyridazine compounds .

Scientific Research Applications

Sodium 5-methylpyridazine-3-carboxylate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex pyridazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of sodium 5-methylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: Sodium 5-methylpyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

sodium;5-methylpyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.Na/c1-4-2-5(6(9)10)8-7-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINNLLXQIGULSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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